3-(2-chlorophenyl)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that features multiple functional groups, including a pyrazolo[3,4-d]pyrimidine core, an isoxazole ring, and chlorinated aromatic rings. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core, the isoxazole ring, and the subsequent functionalization with chlorinated benzyl and phenyl groups. Common synthetic methods might include:
Cyclization reactions: to form the pyrazolo[3,4-d]pyrimidine core.
Condensation reactions: to construct the isoxazole ring.
Substitution reactions: to introduce the chlorinated aromatic groups.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve:
High-throughput screening: of reaction conditions.
Use of catalysts: to improve reaction efficiency.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: and reactions, which might alter the oxidation state of the functional groups.
Substitution reactions: , particularly on the aromatic rings, where halogen atoms can be replaced by other substituents.
Hydrolysis: reactions, which might break down the compound under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: like potassium permanganate or hydrogen peroxide.
Reducing agents: such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: for substitution reactions, including amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.
Medicine
In medicinal chemistry, the compound might be explored for its potential to act as a drug candidate, especially if it shows promise in preclinical studies.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-5-methyl-1,2-oxazole-4-carboxamide: might be compared with other pyrazolo[3,4-d]pyrimidine derivatives or isoxazole-containing compounds.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N6O3/c1-15-21(22(31-36-15)18-7-2-3-8-20(18)27)24(34)28-9-10-33-23-19(12-30-33)25(35)32(14-29-23)13-16-5-4-6-17(26)11-16/h2-8,11-12,14H,9-10,13H2,1H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWHBXCGLGWDBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.